3-(Aminomethyl)-1-propylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-1-propylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring substituted with an aminomethyl group at the 3-position and a propyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-propylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-propylpyrrolidin-2-one with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds via a Mannich reaction, where the aminomethyl group is introduced at the 3-position of the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-propylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrrolidinone derivatives.
Scientific Research Applications
3-(Aminomethyl)-1-propylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1-propylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group may facilitate binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-1-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of a propyl group.
3-(Aminomethyl)-1-ethylpyrrolidin-2-one: Similar structure but with an ethyl group instead of a propyl group.
3-(Aminomethyl)-1-butylpyrrolidin-2-one: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
3-(Aminomethyl)-1-propylpyrrolidin-2-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group may enhance its lipophilicity, affecting its interaction with biological membranes and molecular targets.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-(aminomethyl)-1-propylpyrrolidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-2-4-10-5-3-7(6-9)8(10)11/h7H,2-6,9H2,1H3 |
InChI Key |
RXWADLHOQKHULA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(C1=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.